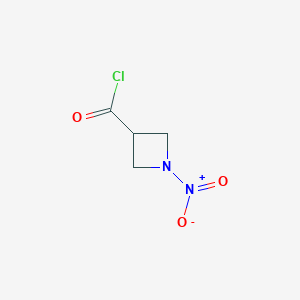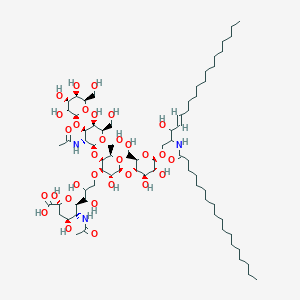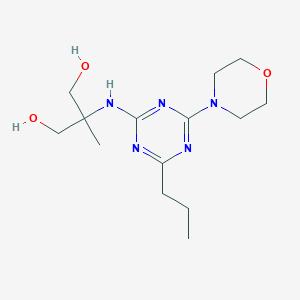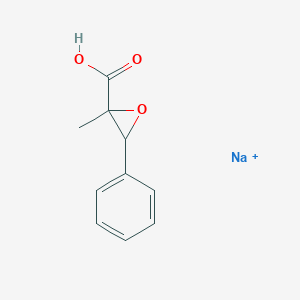
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid is C10H10NaO3+ . The InChI representation of the molecule is InChI=1S/C10H10O3.Na/c1-10 (9 (11)12)8 (13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3, (H,11,12);/q;+1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 201.05276346 g/mol . The topological polar surface area of the compound is 49.8 Ų . The compound has a heavy atom count of 14 .Applications De Recherche Scientifique
Catalytic Reactions
Research has explored the use of sodium carboxylates in catalytic reactions. One study highlighted the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, using preformed sodium carboxylates as substrates. This process led to a C−H activation/C−C coupling sequence, demonstrating the potential of sodium carboxylates in facilitating complex organic transformations (Giri et al., 2007).
Surfactant Synthesis
The synthesis and surface properties of anionic surfactants involving sodium carboxylates have been studied. For instance, sodium salts of cis-1,3-dioxane derivatives were investigated for their potential as chemodegradable anionic surfactants. The study found that these sodium salts have unique surface properties, indicating their use in various applications like emulsion polymerization (Piasecki et al., 1998).
Medical Imaging
In the field of medical imaging, sodium 2-{6-(4-chlorophenoxy)hexyl}oxirane-2-carboxylate (Etomoxir) has been studied for its potential in diagnostic metabolic studies and molecular imaging. The synthesis of radiolabeled Etomoxir aimed to explore its use in tracing fatty acid transport and β-oxidation in muscle cells (Abbas et al., 2011).
Polymer Engineering
Research in polymer engineering has identified the use of sodium salts of carboxylic acids as nucleation agents for polyethylene terephthalate (PET). This study focused on identifying sodium carboxylates that are effective as nucleants but do not cause a reduction in the molecular weight of PET, highlighting their importance in enhancing the properties of plastics (Gilmer et al., 1995).
Propriétés
IUPAC Name |
sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQUMKWUFFHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NaO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | |
CAS RN |
5449-12-7 | |
| Record name | NSC16262 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




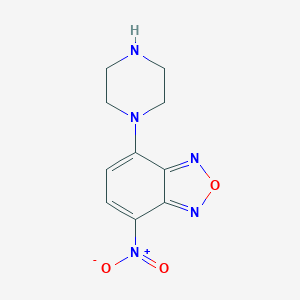
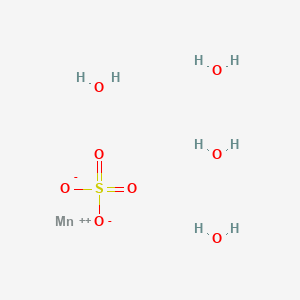
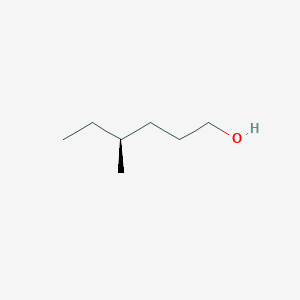

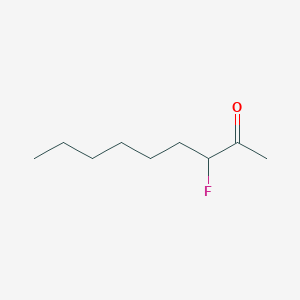
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
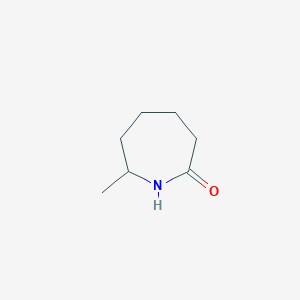
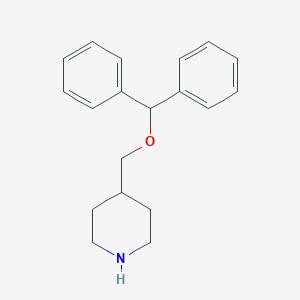
![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
